Dexamethasone-17(20)-enol-21-aldehyde

Descripción general

Descripción

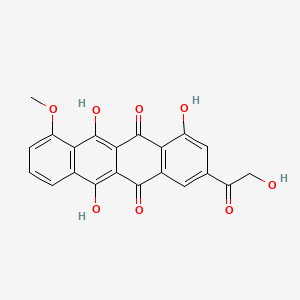

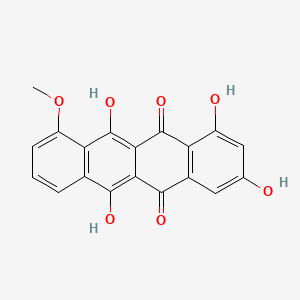

Dexamethasone is a fluorinated steroid that is 9-fluoropregna-1,4-diene substituted by hydroxy groups at positions 11, 17 and 21, a methyl group at position 16 and oxo groups at positions 3 and 20 . It is a synthetic member of the class of glucocorticoids .

Synthesis Analysis

Dexamethasone can degrade into 13 major degradation products in phosphate buffered saline (PBS) as a function of time, temperature (25, 37, and 45°C), and light exposure . A putative scheme for dexamethasone degradation pathways in PBS has been proposed .Molecular Structure Analysis

Dexamethasone is a synthetic pregnane corticosteroid and derivative of cortisol (hydrocortisone) and is also known as 1-dehydro-9α-fluoro-16α-methylhydrocortisone or as 9α-fluoro-11β,17α,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione . The molecular and crystal structure of dexamethasone has been determined by X-ray crystallography .Chemical Reactions Analysis

Dexamethasone is known to be unstable in aqueous media and to form multiple oxidative degradation products . Dexamethasone containing poly (D,L-lactide-co-glycolide) (PLGA) sustained release implants are used to treat inflammatory conditions associated with various diseases of the back of the eye, including retinal vein occlusion, posterior segment uveitis, and diabetic macular edema .Physical And Chemical Properties Analysis

Dexamethasone is a synthetic GC, a fluorinated homologue of hydrocortisone, and is included in the World Health Organization model list of essential medicines . DEX mimics the GC hormone that is secreted by the adrenal cortex mainly to regulate carbohydrate and protein .Aplicaciones Científicas De Investigación

Sustained Release Delivery Systems

Dexamethasone is used as a model drug in the study of sustained release delivery systems . It is known to degrade into 13 major degradation products in phosphate buffered saline (PBS) as a function of time, temperature, and light exposure . This knowledge is crucial for the development of sustained release drug products, such as dexamethasone-poly (D,L-lactide-co-glycolide) (PLGA) implants, which are used to treat inflammatory conditions associated with various diseases of the back of the eye .

Pharmacokinetics and Pharmacodynamics

Dexamethasone exhibits time-dependent pharmacokinetics . When it is persistently administered, it induces the activity of CYP3A, its metabolizing enzyme, resulting in auto-induction and time-dependent clearance . This information is critical for understanding the drug’s behavior in the body and can be used to adjust dosages or optimize treatment plans in preclinical or clinical studies .

Anti-Cancer Effect

Dexamethasone has been studied for its anti-cancer effect in breast cancer xenograft mice . A semi-mechanism-based pharmacokinetic/pharmacodynamic (PK/PD) model was developed to characterize the

Mecanismo De Acción

Target of Action

Dexamethasone-17(20)-enol-21-aldehyde, similar to Dexamethasone, is a synthetic pregnane corticosteroid and derivative of cortisol . It primarily targets glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

Upon binding to its target, Dexamethasone-17(20)-enol-21-aldehyde triggers changes in gene expression. This results in a decrease in the production of inflammatory mediators and suppression of the immune response .

Biochemical Pathways

The compound affects multiple biochemical pathways involved in immune response and inflammation. By binding to glucocorticoid receptors, it influences the NF-kB pathway, which plays a key role in regulating the immune response to infection .

Pharmacokinetics

It is primarily metabolized in the liver and has a biological half-life of 36 to 54 hours .

Result of Action

The molecular and cellular effects of Dexamethasone-17(20)-enol-21-aldehyde’s action include reduced inflammation and immune response. This makes it potentially useful in the treatment of a variety of conditions, including inflammatory respiratory, allergic, autoimmune conditions .

Action Environment

The action, efficacy, and stability of Dexamethasone-17(20)-enol-21-aldehyde can be influenced by various environmental factors. These may include the presence of other medications, the patient’s health status, and specific genetic factors that can affect drug metabolism .

Safety and Hazards

Direcciones Futuras

Dexamethasone-17(20)-enol-21-aldehyde is a certified reference material for highly accurate and reliable data analysis . It is expected that analysis of dexamethasone ophthalmic solutions with our method would be an excellent way of determining long-term stability . Our method could easily be adapted and extended to other corticosteroids .

Propiedades

IUPAC Name |

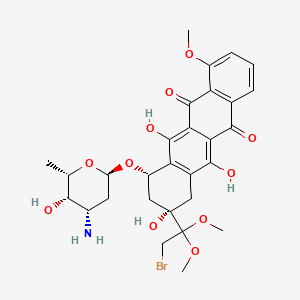

(2Z)-2-[(8S,9R,10S,11S,13S,14S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,11-12,15-16,18,26-27H,4-5,8,10H2,1-3H3/b19-17-/t12-,15+,16+,18+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYMPHSFTLTHRI-KNUORSFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1=C(C=O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]\1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2(/C1=C(/C=O)\O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747582 | |

| Record name | (11beta,16alpha,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6762-51-2 | |

| Record name | (11beta,16alpha,17Z)-9-Fluoro-11,20-dihydroxy-16-methyl-3-oxopregna-1,4,17-trien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

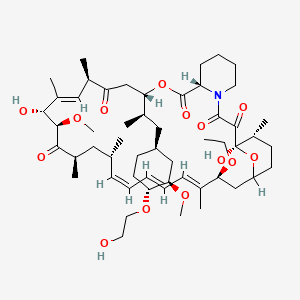

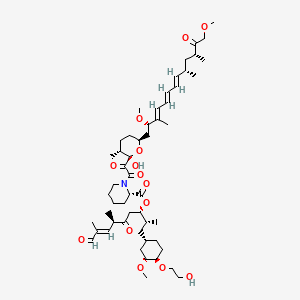

![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)